4-Benzyl-2,2,6,6-tetramethyl-1,4,2,6-oxazadisilinane is a synthetic compound that belongs to the class of oxazadisilanes. This compound features a unique silane backbone integrated with an oxazolidine structure, which contributes to its potential applications in various scientific fields. The compound is characterized by its complex molecular structure and the presence of both carbon and nitrogen atoms, which play significant roles in its chemical behavior and reactivity.
This compound can be sourced from specialized chemical suppliers such as TCI Chemicals and Sigma-Aldrich. It is classified under organosilicon compounds due to the presence of silicon in its structure. Its molecular formula is , with a molecular weight of approximately 320.53 g/mol. The compound is often used in research settings, particularly in organic synthesis and material science.
The synthesis of 4-Benzyl-2,2,6,6-tetramethyl-1,4,2,6-oxazadisilinane typically involves multi-step reactions that include:
The synthesis requires careful control of reaction conditions such as temperature and pressure to ensure high yields and purity. The use of catalysts may also be necessary to facilitate certain reaction steps.
The molecular structure of 4-Benzyl-2,2,6,6-tetramethyl-1,4,2,6-oxazadisilinane features:
The structural representation can be described using SMILES notation: C[C](C)[C](C)N1C(=O)C(C1=O)Cc2ccccc2
, which indicates the arrangement of atoms and their connectivity.
4-Benzyl-2,2,6,6-tetramethyl-1,4,2,6-oxazadisilinane can participate in various chemical reactions including:
The reactivity is influenced by the steric hindrance provided by the tetramethyl groups and the electronic effects from the benzyl substituents.
The mechanism of action for this compound revolves around its ability to act as a ligand in coordination chemistry or as a precursor in silicon-based materials. When interacting with metal centers or other substrates:
Relevant data includes melting point ranges (if available) and specific heat capacities which are critical for applications requiring thermal stability.
4-Benzyl-2,2,6,6-tetramethyl-1,4,2,6-oxazadisilinane finds applications primarily in:
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5